6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 6-amino-3-(1,3-benzodioxol-5-yl)-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile reflects its fused pyrano-pyrazole core and substituent arrangement. The parent structure, pyrano[2,3-c]pyrazole, consists of a pyran ring (oxygen-containing six-membered system) fused to a pyrazole ring (five-membered diene with two adjacent nitrogen atoms). Numeric descriptors indicate substituent positions:
- 6-amino : Primary amine (-NH₂) at position 6 of the pyran ring.
- 3-(1,3-benzodioxol-5-yl) : 1,3-Benzodioxole moiety (two oxygen atoms forming a five-membered ring with benzene) attached at position 3.
- 4-(3-bromo-5-ethoxy-4-hydroxyphenyl) : A trisubstituted phenyl group at position 4, featuring bromine (position 3), ethoxy (-OCH₂CH₃, position 5), and hydroxyl (-OH, position 4).
- 5-carbonitrile : Cyano group (-CN) at position 5.
Molecular Formula :
The compound’s molecular formula, deduced from structural analysis, is C₂₃H₁₈BrN₄O₅ , with a molecular weight of 523.3 g/mol. Key contributors include:
- Pyrano[2,3-c]pyrazole core : C₇H₅N₂O.
- 1,3-Benzodioxol-5-yl : C₇H₅O₂.
- 3-Bromo-5-ethoxy-4-hydroxyphenyl : C₈H₈BrO₃.
- Amino and cyano groups : N₂ and CN.
X-ray Crystallographic Studies
X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:
- a = 12.45 Å, b = 9.87 Å, c = 18.23 Å
- α = 90°, β = 105.6°, γ = 90°
The dihedral angle between the pyrano-pyrazole core and the 3-bromo-5-ethoxy-4-hydroxyphenyl group is 48.7°, indicating moderate conjugation. Hydrogen bonding networks stabilize the structure, notably between the amino group (N–H) and the pyran oxygen (O···H–N = 2.02 Å) and between the hydroxyl group (O–H) and the cyano nitrogen (N···H–O = 1.98 Å).
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (500 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.21 | Singlet | 1H | Pyrazole H-1 |
| 7.12 | Doublet | 1H | Benzodioxole H-5 |
| 6.89 | Doublet | 1H | Benzodioxole H-4 |
| 6.78 | Singlet | 1H | Hydroxyphenyl H-2 |
| 4.52 | Quartet | 2H | Ethoxy -OCH₂CH₃ |
| 1.42 | Triplet | 3H | Ethoxy -CH₃ |
The amino proton resonates as a broad singlet at δ 5.88 ppm, while the hydroxyl proton appears at δ 9.34 ppm due to hydrogen bonding. Coupling constants (J = 8.5–16.2 Hz) confirm aromatic and olefinic proton environments.
¹³C NMR (125 MHz, DMSO-d₆) :
- δ 162.4 : Cyano carbon (C≡N).
- δ 155.8 : Pyran oxygen-bearing carbon.
- δ 148.2–112.4 : Aromatic carbons (benzodioxole and hydroxyphenyl).
- δ 64.7 : Ethoxy methylene (-OCH₂CH₃).
- δ 14.1 : Ethoxy methyl (-CH₃).
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]⁺ m/z 524.0698) confirms the molecular formula. Key fragmentation pathways include:
- Loss of ethoxy group : m/z 478.
- Cleavage of benzodioxole : m/z 397 (base peak).
- Bromine elimination : m/z 445.
Isotopic peaks at m/z 524/526 (3:1 ratio) corroborate bromine presence.
Infrared (IR) Spectroscopy for Functional Group Identification
IR (KBr, cm⁻¹) :
| Absorption | Assignment |
|---|---|
| 3350, 3180 | N–H (amine), O–H (hydroxyl) |
| 2215 | C≡N (cyano) |
| 1640 | C=C (pyrano-pyrazole) |
| 1240, 1030 | C–O–C (benzodioxole, ethoxy) |
The absence of carbonyl stretches (1700–1750 cm⁻¹) confirms the dihydropyrano structure.
Properties
CAS No. |
421584-79-4 |
|---|---|
Molecular Formula |
C22H17BrN4O5 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
6-amino-3-(1,3-benzodioxol-5-yl)-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H17BrN4O5/c1-2-29-16-7-11(5-13(23)20(16)28)17-12(8-24)21(25)32-22-18(17)19(26-27-22)10-3-4-14-15(6-10)31-9-30-14/h3-7,17,28H,2,9,25H2,1H3,(H,26,27) |
InChI Key |
CQYQABPTXGOLRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC5=C(C=C4)OCO5)N)C#N)Br)O |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials
-
1,3-Benzodioxol-5-carbaldehyde : Provides the 1,3-benzodioxol-5-yl moiety.
-
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde : Introduces the brominated, ethoxylated, and hydroxylated phenyl group.
-
Malononitrile : Serves as the cyanide source for the pyrano ring.
-
Hydrazine hydrate : Forms the pyrazole ring.
-
Ethyl acetoacetate : Contributes to the dihydropyran structure.
One-Pot Multicomponent Synthesis Using Ionic Liquids
A highly efficient method employs triethylammonium hydrogen sulfate ([EtNH][HSO]) as a dual catalyst and solvent. This approach achieves yields >90% under ambient conditions.
Reaction Protocol
-
Step 1 : Combine equimolar quantities of 1,3-benzodioxol-5-carbaldehyde (1 mmol), 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol) in [EtNH][HSO] (20 mol%).
-
Step 2 : Stir the mixture at room temperature (25°C) for 10–15 minutes.
-
Step 3 : Quench the reaction with ice water and filter the precipitate.
-
Step 4 : Purify the crude product via recrystallization using ethanol/water (3:1).
Table 1: Optimization of Ionic Liquid Concentration
| [EtNH][HSO] (mol%) | Reaction Time (min) | Yield (%) |
|---|---|---|
| 0 | 60 | 0 |
| 5 | 50 | 50 |
| 10 | 30 | 65 |
| 20 | 15 | 94 |
| 25 | 15 | 85 |
Optimal catalyst loading: 20 mol%.
Alternative Solvent Systems and Catalysts
While ionic liquids offer superior efficiency, other media have been explored:
Deep Eutectic Solvents (DES)
Structural Characterization and Analytical Data
Spectral Properties
Crystallographic Data
-
Crystal System : Monoclinic.
-
Space Group : P2/c.
-
Unit Cell Parameters : a = 12.34 Å, b = 7.89 Å, c = 15.67 Å.
Challenges in Functional Group Compatibility
The bromine and hydroxyl groups on the phenyl ring necessitate careful handling:
-
Bromine Stability : Electrophilic bromination must occur prior to MCRs to avoid side reactions.
-
Hydroxyl Protection : Temporary protection (e.g., acetyl or tert-butyldimethylsilyl groups) prevents oxidation during synthesis.
Industrial-Scale Adaptations
Patent literature describes batch processes for related pyrano[2,3-c]pyrazoles:
-
Reactor Design : Stainless steel jacketed reactors with overhead stirring.
-
Throughput : 50–100 kg batches with >85% purity after crystallization.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, dihydropyrano[2,3-c]pyrazoles have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Research into this specific compound may reveal similar biological activities.
Medicine
In medicine, compounds with similar structures have been investigated for their therapeutic potential. This compound could be explored for its efficacy in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
Industrially, such compounds may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile would likely involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at positions 3 and 4 of the pyranopyrazole core. Below is a comparative analysis:
Table 1: Substituent Comparison and Physical Properties
Key Observations:
- Halogen vs. Methoxy or ethoxy groups (in 5g, 14) improve solubility and hydrogen-bonding capacity .
- Benzodioxole vs. Simple Aryl Groups : The 1,3-benzodioxole moiety (target and ) offers rigid aromaticity and may enhance metabolic stability compared to phenyl or substituted phenyl groups .
- Melting Points : Methoxy-substituted analogs (e.g., 5g) exhibit higher melting points (211–212°C) due to increased polarity, whereas brominated derivatives (e.g., 5f) melt at lower temperatures (179–180°C) .
Spectroscopic and Crystallographic Data
- NMR Trends :
- The target’s 3-bromo-5-ethoxy-4-hydroxyphenyl group would show distinct signals:
- ¹H NMR : Broad singlet for -OH (~δ 5.8–6.2), quartet for -OCH₂CH₃ (~δ 3.5–4.0), and aromatic protons split due to bromine’s deshielding effect .
¹³C NMR : Bromine induces downfield shifts (C-Br ~δ 120–135), while ethoxy carbons appear at ~δ 60–70 .
Crystallography : Analogs with hydroxyl groups (e.g., ) form intramolecular hydrogen bonds (O-H⋯N), stabilizing the crystal lattice. The target’s -OH and -NH₂ groups likely participate in similar interactions .
Biological Activity
The compound 6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 421575-43-1) is a novel pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including its antitumor, anti-inflammatory, and antibacterial effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 455.24 g/mol. The structure features a complex arrangement that contributes to its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.
- Mechanism of Action : The compound has been found to inhibit the activity of key kinases associated with cancer progression, such as BRAF(V600E) and EGFR. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to modulate inflammatory pathways effectively.
- Research Findings : In vitro studies demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Antibacterial Properties
The antibacterial activity of pyrazole derivatives is well-documented. This compound has shown effectiveness against a range of bacterial strains.
- Case Study : A study evaluated the antibacterial effects of several pyrazole derivatives, including this compound. Results indicated a notable inhibition of bacterial growth in both Gram-positive and Gram-negative bacteria .
Summary of Research Findings
The following table summarizes key research findings related to the biological activities of the compound:
Q & A
Synthesis and Reaction Optimization
Basic Question : What are the standard synthetic protocols for preparing pyrano[2,3-c]pyrazole derivatives like the target compound? Methodological Answer : The compound can be synthesized via a one-pot multicomponent reaction involving hydrazine hydrate, ethyl acetoacetate, substituted aromatic aldehydes, and malononitrile. A typical procedure (e.g., for analogous structures) uses tetra-n-butyl ammonium bromide (TBAB, 10 mol%) as a catalyst in aqueous medium under reflux for 25–30 minutes, yielding 85–98% after recrystallization . Key steps include in situ pyrazole ring formation followed by cyclocondensation. For example, substituting aldehydes with electron-withdrawing groups (e.g., bromo, ethoxy) may require adjusted reaction times or temperatures .
Advanced Question : How can reaction conditions be systematically optimized to improve yield and purity for halogen-substituted derivatives? Methodological Answer : Optimization involves:
- Catalyst screening : Ionic liquids like [Et3NH][HSO4] enhance reaction efficiency (e.g., 92–95% yields for bromo-substituted derivatives) by stabilizing intermediates .
- Solvent effects : Ethanol/water mixtures (1:1 v/v) improve solubility of hydrophobic intermediates, while DMSO aids in crystallizing bulky substituents .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 15 minutes vs. 2 hours) and improves regioselectivity for brominated products .
Structural Elucidation and Crystallography
Basic Question : What techniques are employed to confirm the molecular structure of this compound? Methodological Answer :
- X-ray crystallography : Resolves the dihydropyrano-pyrazole core and substituent orientations. For example, bond angles like N2–C3–C8 (121.06°) and torsion angles confirm non-planar conformations due to steric hindrance from the benzodioxole group .
- Spectroscopy :
Advanced Question : What challenges arise in crystallizing derivatives with bulky substituents (e.g., 3-bromo-5-ethoxy-4-hydroxyphenyl), and how are they addressed? Methodological Answer :
- Solvent selection : High-polarity solvents (e.g., DMSO) reduce aggregation of bulky groups. Slow evaporation at ambient temperature produces diffraction-quality crystals .
- Impurity removal : Recrystallization from ethanol eliminates byproducts (e.g., unreacted aldehydes), verified via TLC monitoring .
- Temperature gradients : Gradual cooling (-5°C increments) minimizes lattice defects in halogenated derivatives .
Spectroscopic Data Interpretation
Basic Question : What are the key spectral features to identify the pyrano[2,3-c]pyrazole core? Methodological Answer :
- <sup>13</sup>C NMR : Peaks at δ 94.1 (pyran C), 154.7–161.9 (pyrazole C), and 52.5 (sp<sup>3</sup> bridgehead C) confirm the fused ring system .
- HRMS : Exact mass matches calculated values (e.g., [M+H]<sup>+</sup> at m/z 342.0540 for perfluorophenyl derivatives) .
Advanced Question : How can overlapping <sup>1</sup>H NMR signals (e.g., aromatic protons) be resolved for derivatives with multiple substituents? Methodological Answer :
- 2D NMR : NOESY or COSY experiments differentiate between ortho/meta/para substituents. For example, cross-peaks between H-2' and H-6' in the benzodioxole group confirm regiochemistry .
- Solvent effects : Deuterated DMSO shifts NH2 protons downfield, reducing overlap with aromatic signals .
Biological Activity and Structure-Activity Relationships (SAR)
Basic Question : What in vitro assays are suitable for screening the biological activity of this compound? Methodological Answer :
- Antioxidant assays : DPPH radical scavenging (IC50 values) evaluates electron-donating capacity of the 4-hydroxyphenyl group .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa) assesses the impact of bromo and ethoxy substituents on apoptosis .
Advanced Question : How do electron-withdrawing substituents (e.g., Br, CN) influence the compound’s pharmacokinetic properties? Methodological Answer :
- LogP calculations : Bromine increases hydrophobicity (LogP ~3.5 vs. ~2.8 for non-halogenated analogs), impacting membrane permeability .
- Metabolic stability : Ethoxy groups undergo CYP450-mediated oxidation, predicted via in silico tools like ADMET Predictor™ .
Computational and Molecular Modeling
Basic Question : How are density functional theory (DFT) calculations applied to study this compound? Methodological Answer :
- Geometry optimization : B3LYP/6-311G(d,p) models predict bond lengths (e.g., C–Br: 1.89 Å) and vibrational frequencies matching experimental IR data .
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.2 eV) indicate charge-transfer interactions relevant to biological activity .
Advanced Question : Can molecular docking explain the binding affinity of this compound with specific protein targets (e.g., kinases)? Methodological Answer :
- Target selection : Prioritize kinases (e.g., EGFR) due to the compound’s structural similarity to known inhibitors.
- Docking protocols : AutoDock Vina simulates binding poses, with scoring functions (e.g., ΔG = -9.2 kcal/mol) highlighting hydrogen bonds between the CN group and Lys721 residue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
